molecular formula C24H23FN6O3S B2763373 N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-09-3

N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2763373
CAS No.: 872996-09-3
M. Wt: 494.55
InChI Key: QBWBDMKQNCJNSG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 2-((4-fluorobenzyl)amino)-2-oxoethyl moiety, and a terminal 4-methoxybenzamide group. Its design integrates key pharmacophoric elements:

  • Triazolo-pyridazine scaffold: Known for modulating kinase inhibition and nucleotide-binding properties .
  • 4-Fluorobenzyl group: Enhances lipophilicity and bioavailability while influencing target binding selectivity .
  • 4-Methoxybenzamide: Contributes to solubility and hydrogen-bonding interactions with biological targets .

Synthetic routes typically involve sequential alkylation, cyclization, and coupling reactions, as seen in analogous triazolo-pyridazine derivatives . Characterization relies on NMR, IR, and mass spectrometry, with tautomeric forms (e.g., thione vs. thiol) critically assessed via spectral analysis .

Properties

IUPAC Name

N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-19-8-4-17(5-9-19)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)35-15-22(32)27-14-16-2-6-18(25)7-3-16/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWBDMKQNCJNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Core Structure Substituents Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 4-Methoxybenzamide
- 4-Fluorobenzylamino-thioethyl
Optimized for balanced lipophilicity and target engagement
N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)-4-methoxybenzamide Thieno[2,3-d]pyrimidine - 4-Methoxybenzamide
- Trifluoromethylphenoxy
Higher electron-withdrawing effects from CF₃; reduced metabolic stability
N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-... [1,2,4]Triazolo[4,3-a]pyrazine - Antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide)
- Phenoxyethyl linkage
Antioxidant conjugation enhances redox activity; larger molecular weight
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole - Sulfonylphenyl
- Difluorophenyl
Thione tautomer predominates; sulfur participation in H-bonding

Key Research Findings

Triazolo-pyridazine vs. Triazolo-pyrazine :

  • The pyridazine core in the target compound offers stronger π-π interactions with aromatic residues in kinase binding pockets compared to pyrazine derivatives .
  • Substitution at the 6-position (thioethyl group) enhances steric complementarity with hydrophobic enzyme subpockets .

Role of 4-Methoxybenzamide :

  • Improves aqueous solubility by ~30% compared to unsubstituted benzamides .
  • The methoxy group participates in hydrogen bonding with Asp86 in in silico kinase models .

Fluorine Effects: The 4-fluorobenzyl group increases metabolic stability (t₁/₂: 4.2 hrs vs. 1.8 hrs for non-fluorinated analogues) .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and amide protons (δ 6.5–7.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 506.18) .
  • HPLC : Assess purity (>95% with C18 column, 70:30 acetonitrile/water) .

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Q. Advanced

  • DEPT-135 NMR : Differentiate CH₂/CH₃ groups in the ethyl linker (δ 2.8–3.5 ppm) from solvent artifacts .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the triazolopyridazine core (e.g., δ 8.0–8.2 ppm for H-5 and H-8) .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to confirm amide bond connectivity in ambiguous regions .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ < 10 µM in similar triazolopyridazines) .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA .

What methodologies are employed to identify the compound’s molecular targets?

Q. Advanced

  • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • Surface plasmon resonance (SPR) : Measure binding affinity to recombinant proteins (e.g., kinases) .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

How should researchers address discrepancies in biological assay results across studies?

Q. Advanced

  • Dosage standardization : Re-evaluate IC₅₀ values using a unified protocol (e.g., 48-hour incubation, 10% FBS) .
  • Cell line authentication : Verify STR profiles to rule out cross-contamination .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

What strategies enhance the compound’s metabolic stability for in vivo studies?

Q. Advanced

  • Prodrug design : Introduce ester moieties at the methoxy group to improve oral bioavailability .
  • Deuterium incorporation : Replace labile hydrogens in the amide bond to slow CYP450-mediated degradation .
  • PEGylation : Attach polyethylene glycol to the ethyl linker to prolong half-life .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .
    • Oxidative stress : Treat with 3% H₂O₂; track thioether oxidation by LC-MS .
    • Photostability : Expose to UV light (ICH Q1B guidelines) .

What computational approaches guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) using AutoDock Vina; prioritize substitutions at the 4-fluorobenzyl group .
  • QSAR modeling : Corrogate logP values (2.5–3.5) with cytotoxicity data using partial least squares regression .
  • MD simulations : Assess conformational flexibility of the triazolopyridazine core in aqueous solution .

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